4-Benzoyl-1-(prop-2-yn-1-yl)piperidine
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Overview
Description
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound this compound is characterized by the presence of a benzoyl group and a prop-2-yn-1-yl group attached to the piperidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride and a suitable base.
Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through alkylation reactions using propargyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Berberine: A plant alkaloid with antimicrobial and antidiabetic properties.
Tetrandine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer effects.
Uniqueness
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine is unique due to its specific structural features, including the benzoyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity
Biological Activity
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms, and therapeutic potential, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzoyl group and a prop-2-yn-1-yl moiety. This unique structure contributes to its pharmacological properties, particularly in neuropharmacology and oncology.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study identified a related compound that inhibited the expression of microRNA-21 (miR-21), which is known to play a role in cancer progression. The most potent derivative demonstrated concentration-dependent inhibition of miR-21, enhancing apoptosis and retarding proliferation in cancer cell lines such as HeLa and U-87 MG .
Table 1: Anticancer Activity of Related Compounds
Compound | Activity | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Anti-miR-21 | 0.5 | Induces apoptosis |
Benzoylamino derivatives | Anti-cancer | Varies | Modulates signaling pathways |
Neuropharmacological Effects
The compound's structural features suggest potential interactions with monoamine oxidase (MAO) isoforms, critical enzymes in neurotransmitter metabolism. Similar piperidine derivatives have shown selective inhibition of MAO-A and MAO-B, indicating that modifications can enhance their pharmacological profiles .
Table 2: Enzyme Inhibition Profiles
Compound | Target Enzyme | Inhibition Type | Selectivity |
---|---|---|---|
4-Benzoyl derivatives | MAO-A/B | Competitive | High |
N-benzylpiperidine | MAO-B | Non-selective | Moderate |
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of piperidine derivatives, including those structurally related to this compound. Some derivatives exhibited significant activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
Table 3: Antimicrobial Activity
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Benzyl derivatives | S. aureus | 0.22 - 0.25 |
Propynylpiperidine analogs | E. coli | >10 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Monoamine Oxidase Inhibition : The compound may inhibit MAO isoforms, influencing neurotransmitter levels and potentially offering therapeutic benefits for depression and anxiety disorders.
- MicroRNA Modulation : By targeting miR-21, the compound enhances apoptotic pathways in cancer cells, suggesting its role as a therapeutic agent in oncology.
- Antimicrobial Mechanisms : The precise mechanisms remain under investigation; however, structural features may enhance binding to bacterial targets.
Case Studies
Several studies have highlighted the efficacy of piperidine derivatives:
- Cancer Studies : A specific study on the effects of piperidine derivatives on cancer cell lines demonstrated that modifications could significantly enhance anticancer activity through apoptosis induction .
- Neuropharmacology : Research on related compounds has shown promising results in inhibiting MAO enzymes, supporting the potential use of these derivatives in treating neurodegenerative diseases .
Properties
IUPAC Name |
phenyl-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-10-16-11-8-14(9-12-16)15(17)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEAGXUXFHWVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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